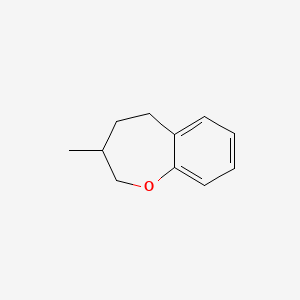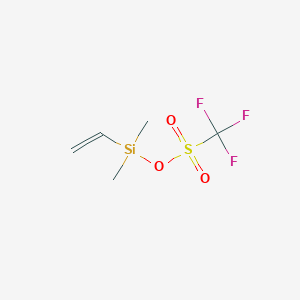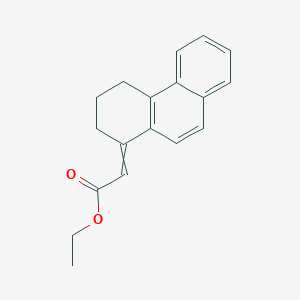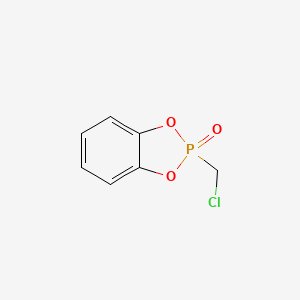
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is a heterocyclic organic compound with the molecular formula C10H12O. It is a derivative of benzoxepine, characterized by a seven-membered ring containing both oxygen and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, terminal olefins obtained from reactions of tertiary chlorides with triphenylmethyl-lithium can be converted into epoxides, which then undergo base-induced ring-closure to form 3-hydroxy-2,3,4,5-tetrahydro-3-methylbenzoxepins .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-implantation properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. For instance, it may interact with the benzodiazepine site of the GABA A receptor, influencing neurotransmission and exhibiting anxiolytic effects . Additionally, it may interact with the 5-HT 2A receptor, contributing to its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1-benzoxepine: A structurally similar compound with a hydrogen atom instead of a methyl group at the 3-position.
2,3-Dihydro-1,5-benzoxazepine: Another related compound with a different ring structure and potential biological activities.
3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione: Shares a similar core structure but with different functional groups and properties.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the 3-position can influence its reactivity and interactions with biological targets, distinguishing it from other benzoxepine derivatives.
Eigenschaften
CAS-Nummer |
111286-68-1 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-methyl-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C11H14O/c1-9-6-7-10-4-2-3-5-11(10)12-8-9/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
IVOCOERABNYYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC=CC=C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)

![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)

![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)


